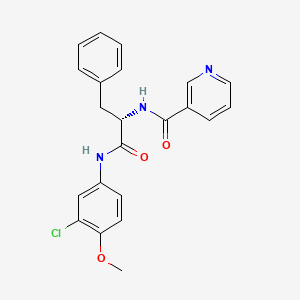![molecular formula C19H18N4O B11137907 N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B11137907.png)
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a synthetic molecule with a complex structure It combines an indole moiety, an ethyl linker, and a benzimidazole ring
Structure: The compound consists of an indole group (1H-indol-3-yl) linked to a 1,3-benzimidazole ring via an ethyl spacer. The methyl group is attached to the benzimidazole nitrogen.
Preparation Methods
The synthesis of Compound X involves coupling tryptamine (a biogenic amine) with naproxen (a nonsteroidal anti-inflammatory drug). The reaction proceeds via amide bond formation. The synthetic route includes the following steps:
Reaction: Tryptamine reacts with naproxen.
Conditions: The reaction is typically carried out using DCC (N,N’-dicyclohexylcarbodiimide) as a coupling agent.
Yield: Compound X is obtained in high yield.
Chemical Reactions Analysis
Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like KMnO4 or PCC can convert the indole moiety to its corresponding oxindole.
Reduction: Reducing agents (e.g., LiAlH4) can reduce the carbonyl group to an alcohol.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.
Major products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Compound X has diverse applications:
Medicine: Its anti-inflammatory properties make it relevant for treating pain, arthritis, and fever.
COVID-19: Ongoing trials explore its potential antiviral activity and anti-inflammatory effects in COVID-19 patients.
Mechanism of Action
Compound X inhibits both COX-1 and COX-2 enzymes by blocking arachidonate binding. This leads to analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its hybrid structure, combining tryptamine and naproxen. Similar compounds include other NSAIDs and indole-based derivatives.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-12-22-17-7-6-13(10-18(17)23-12)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
LAPSKQKDASEWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137826.png)
![ethyl {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11137830.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137833.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137840.png)
![2-(4-fluorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137844.png)
![7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11137856.png)
![1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11137858.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137871.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11137878.png)
![(5Z)-5-(3-nitrobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11137880.png)
![N-{(1E)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11137882.png)
![S-benzyl-N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-cysteine](/img/structure/B11137884.png)
![2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11137900.png)

